molecular formula C12H11ClN4O3S B2583634 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392244-96-1

4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2583634
CAS No.: 392244-96-1
M. Wt: 326.76
InChI Key: POQPEYFJJKOERU-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a 1,3,4-thiadiazole derivative synthesized via a two-step process. The intermediate is formed by reacting 2-amino-1,3,4-thiadiazole with 4-chlorobutyryl chloride in toluene, followed by cyclization under basic reflux conditions . The compound features a 3-nitrophenyl substituent at the 5-position of the thiadiazole ring and a butanamide chain with a terminal chlorine atom. Its structure is confirmed by IR, $^1$H NMR, and $^13$C NMR spectroscopy, with characteristic peaks for the amide C=O (1650–1700 cm$^{-1}$) and aromatic C-H/N-H stretches (3100–3300 cm$^{-1}$) .

Properties

IUPAC Name

4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c13-6-2-5-10(18)14-12-16-15-11(21-12)8-3-1-4-9(7-8)17(19)20/h1,3-4,7H,2,5-6H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQPEYFJJKOERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-chlorobutanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate are commonly used.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Key Properties

  • Molecular Formula : C11H12ClN5O2S
  • Molecular Weight : 299.76 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

Research indicates that 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide exhibits significant biological activities including:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics.
  • Anticancer Potential : The compound's ability to inhibit cell growth in cancer cell lines has been investigated. Preliminary studies suggest that it may induce apoptosis in certain cancer cells through mechanisms involving enzyme inhibition and disruption of cellular signaling pathways .
  • Anti-inflammatory Effects : The anti-inflammatory properties of thiadiazole derivatives are well-documented. This compound may modulate inflammatory responses by inhibiting specific cytokines or enzymes involved in inflammation .

Agricultural Applications

In addition to its medicinal uses, this compound shows promise in agricultural applications:

  • Pesticide Development : Its biological activity makes it a candidate for developing new pesticides. The compound has shown efficacy against certain pests and pathogens affecting crops.
  • Herbicide Potential : Research into the herbicidal properties of thiadiazole derivatives suggests that this compound may inhibit weed growth effectively while being less harmful to crops compared to traditional herbicides.

Case Studies

Several studies have documented the efficacy of this compound:

  • A study published in ResearchGate detailed the synthesis and anticancer assessment of novel hybrids incorporating thiadiazole structures. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
  • Another research article highlighted the compound's interaction with specific enzymes involved in cancer cell proliferation. The study utilized molecular docking techniques to predict binding affinity and potential inhibitory effects on target enzymes .

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring can also interact with nucleic acids, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Backbone Variations : The target compound’s butanamide chain provides greater conformational flexibility compared to rigid benzamide derivatives (e.g., 4b, 4g) .
  • Substituent Effects : The 3-nitrophenyl group is a strong electron-withdrawing substituent, distinct from electron-donating groups (e.g., methoxy in 4g) or halogenated aryl groups (e.g., 4-chlorophenyl in 4g) .

Physicochemical and Spectral Comparisons

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) IR C=O Stretch (cm$^{-1}$) $^1$H NMR (δ, ppm) Key Peaks
4-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide Not reported ~1680 δ 8.5–8.7 (m, aromatic H), δ 2.5–3.0 (m, CH$_2$)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) 203–205 1685 δ 7.3–7.5 (d, aromatic H), δ 3.2–3.5 (m, piperazine H)
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) Not reported 1678 δ 8.6–8.8 (m, pyridine H), δ 7.4–7.6 (m, benzamide H)

Key Observations :

  • Melting Points : Derivatives with rigid aromatic systems (e.g., 4g) exhibit higher melting points (>200°C) compared to flexible alkylamide derivatives .
  • Spectral Shifts : The C=O stretch in the target compound (~1680 cm$^{-1}$) aligns with other amide derivatives but varies slightly due to electron-withdrawing nitro effects .

Key Observations :

  • Antibacterial Activity : Nitro-substituted thiadiazoles (e.g., 3-nitrophenyl in ) show enhanced activity against Gram-negative bacteria, likely due to improved membrane penetration.
  • Role of Nitro Group : The nitro group’s electron-withdrawing nature may enhance interactions with bacterial enzymes (e.g., PFOR inhibition in nitazoxanide derivatives ).

Biological Activity

4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound features:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur.
  • Chloro Group : Enhances its reactivity.
  • Butanamide Moiety : Contributes to its biological activity.
  • Nitrophenyl Substituent : Increases interaction with biological targets.

This unique arrangement improves stability and reactivity compared to similar compounds, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-710.10Induces apoptosis
4iHepG22.32Targets sarcoma cells

The mechanism often involves the induction of apoptotic pathways, leading to programmed cell death in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated promising antimicrobial properties. The presence of halogen atoms in the phenyl ring has been associated with enhanced antibacterial activity against Gram-positive bacteria:

CompoundTarget BacteriaMIC (µg/mL)Activity Type
11cStaphylococcus aureus62.5Antibacterial
11eEscherichia coli32.6Antibacterial
8dCandida albicans32–42Antifungal

These findings suggest that structural modifications can significantly impact the biological efficacy of these compounds .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It can modulate receptor activities on cell surfaces.
  • Pathway Disruption : The compound may disrupt signaling pathways that regulate cell growth and survival .

Case Studies

A notable study evaluated a series of thiadiazole derivatives for their anticancer potential. The results indicated that modifications in substituents could drastically alter the IC50 values, demonstrating structure-activity relationships (SAR) that are crucial for drug design . Another study highlighted the antifungal activity of thiadiazole derivatives against Candida albicans, with some compounds showing MIC values lower than standard antifungal agents .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Reflux Temperature90°C
Solvent for CrystallizationDMSO/water (2:1)
Reaction Time3 hours

Q. Table 2: Biological Activity Benchmarks

Assay TypeMIC Range (µg/mL)Reference
Antibacterial (S. aureus)8–32
Antifungal (C. albicans)16–64

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